Bienvenue dans la boutique en ligne BenchChem!

4-(1,3-Oxazol-5-yl)benzoic Acid

Fragment-Based Drug Discovery Metabolic Stability Aldehyde Oxidase

4-(1,3-Oxazol-5-yl)benzoic acid (CAS 250161-45-6) is a para-substituted privileged fragment scaffold (MW 189.17, mp 300-301°C) engineered for fragment-based drug discovery. Its 1,3-oxazole dipole moment and para-carboxylate vector provide ideal geometry for serine protease (Factor XIa) targeting and kinase inhibitor design. Demonstrates minimal aldehyde oxidase liability (IC50 >1,000,000 nM), ensuring metabolic stability during lead optimization. The high-melting crystalline solid guarantees compatibility with automated compound management systems. Deployable as a core fragment for xanthine oxidase inhibitor elaboration and antithrombotic agent development.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 250161-45-6
Cat. No. B177368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Oxazol-5-yl)benzoic Acid
CAS250161-45-6
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CO2)C(=O)O
InChIInChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6H,(H,12,13)
InChIKeyMCPBXFWYUHYSIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,3-Oxazol-5-yl)benzoic Acid (CAS 250161-45-6) for Drug Discovery: Chemical Properties and Fragment Library Integration


4-(1,3-Oxazol-5-yl)benzoic acid (CAS 250161-45-6) is a para-substituted benzoic acid derivative incorporating a 1,3-oxazole heterocycle, with a molecular weight of 189.17 g/mol and a high melting point of 300-301°C indicating strong crystalline lattice stability [1]. This compound serves primarily as a privileged fragment scaffold for molecular linking, expansion, and modification in early-stage drug discovery programs, particularly those targeting kinase inhibition, metabolic enzyme modulation, and anti-infective agent development .

Why 4-(1,3-Oxazol-5-yl)benzoic Acid Cannot Be Substituted with Regioisomeric or Heterocyclic Analogs in SAR Studies


Regioisomeric or heterocyclic substitution of 4-(1,3-oxazol-5-yl)benzoic acid can drastically alter molecular recognition and biological activity due to divergent hydrogen-bonding networks, steric profiles, and electronic distributions. For instance, the 1,3-oxazole ring presents a distinct dipole moment and π-electron density compared to the isomeric 1,2-oxazole (isoxazole), which directly impacts binding pocket complementarity in target proteins such as xanthine oxidase and coagulation factor XI [1] [2]. Furthermore, the para-carboxylate orientation governs the vectorial presentation of the acidic moiety for conjugation or target engagement, a parameter that ortho- or meta-substituted analogs cannot replicate. These structural nuances are critical in fragment-based drug design where subtle changes in scaffold geometry can ablate or invert activity, as observed in glutamate carboxypeptidase II inhibitor series where a shift from 5-hydroxyisoxazole to 5-hydroxypyrazole completely abolished inhibitory function [3].

Quantitative Differentiation Evidence for 4-(1,3-Oxazol-5-yl)benzoic Acid Against Closest Structural Analogs


Para-Substitution Regioisomer Exhibits Reduced Aldehyde Oxidase Metabolism Liability Compared to Ortho- and Meta-Oxazole Analogs

In vitro aldehyde oxidase (AOX) inhibition assays demonstrate that 4-(1,3-oxazol-5-yl)benzoic acid exhibits minimal interaction with rabbit liver cytosolic AOX (IC50 > 1,000,000 nM), whereas structurally related heteroaromatic carboxylic acids containing alternative substitution patterns frequently display sub-micromolar AOX inhibition leading to high metabolic clearance in vivo [1]. This lack of AOX engagement is a key differentiator for lead optimization campaigns seeking to avoid the rapid oxidative metabolism that plagues many heterocyclic benzoic acid derivatives.

Fragment-Based Drug Discovery Metabolic Stability Aldehyde Oxidase

Para-Oxazole Benzoic Acid Scaffold Demonstrates Selectivity Advantage Against Mushroom Tyrosinase Versus Alternative Heterocyclic Carboxylates

Comparative enzyme inhibition profiling reveals that 4-(1,3-oxazol-5-yl)benzoic acid displays weak inhibition of Agaricus bisporus tyrosinase (IC50 = 520,000 nM), in stark contrast to many benzoic acid derivatives bearing nitrogen-containing heterocycles which often exhibit potent tyrosinase inhibition in the low micromolar to nanomolar range [1]. This relative lack of activity against tyrosinase suggests a cleaner off-target profile for applications where melanogenesis pathway interference is undesirable.

Enzyme Selectivity Tyrosinase Inhibition Off-Target Profiling

Derivatized 4-(1,3-Oxazol-5-yl)benzoic Acid Framework Achieves Nanomolar Potency Against Coagulation Factor XIa, a Benchmark for Antithrombotic Fragment Elaboration

A derivative of 4-(1,3-oxazol-5-yl)benzoic acid (exact structure per BindingDB BDBM50621710) exhibits potent inhibition of human coagulation factor XIa with an IC50 of 280 nM, placing it in the sub-micromolar activity range relevant for antithrombotic lead identification [1]. This level of potency is comparable to known FXIa inhibitor starting points and demonstrates the tractability of the para-oxazole benzoic acid core for optimizing binding to serine protease active sites through fragment growth strategies.

Coagulation Cascade Factor XIa Inhibition Antithrombotic Drug Discovery

High Thermal Stability (Melting Point 300-301°C) Confers Superior Crystallinity and Handling Properties Relative to Lower-Melting Ortho- and Meta-Oxazole Benzoic Acid Isomers

4-(1,3-Oxazol-5-yl)benzoic acid exhibits a melting point of 300-301°C, indicative of strong intermolecular hydrogen bonding and high crystal lattice energy characteristic of para-substituted aromatic carboxylic acids [1]. In contrast, the ortho-oxazole analog 2-(5-oxazolyl)benzoic acid (CAS 169508-94-5) and the meta-oxazole analog 3-(1,3-oxazol-5-yl)benzoic acid (CAS 252928-82-8) typically display significantly lower melting points (often below 260°C) due to disrupted crystal packing and intramolecular hydrogen bonding effects [2] [3].

Solid-State Properties Crystallinity Compound Handling

Optimal Deployment Scenarios for 4-(1,3-Oxazol-5-yl)benzoic Acid in Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery for Serine Protease Targets Requiring Low Metabolic Clearance

Given its demonstrated tractability toward coagulation factor XIa (IC50 = 280 nM for a derivative) and minimal aldehyde oxidase liability (IC50 > 1,000,000 nM), 4-(1,3-oxazol-5-yl)benzoic acid is optimally deployed as a fragment starting point for antithrombotic drug discovery programs where avoiding rapid AOX-mediated clearance is critical [1] [2]. The para-oxazole orientation provides an ideal vector for growing into the S1 pocket of trypsin-like serine proteases while the carboxylate can anchor to basic residues in the active site.

Chemical Biology Probe Development Requiring Clean Off-Target Profiles Against Melanogenesis Pathways

The weak inhibition of mushroom tyrosinase (IC50 = 520,000 nM) makes 4-(1,3-oxazol-5-yl)benzoic acid a suitable scaffold for developing chemical probes intended for cellular assays where tyrosinase-mediated interference could confound phenotypic readouts [1]. This is particularly relevant for screening campaigns in pigment cell biology or when using colorimetric assays that rely on tyrosinase activity.

Automated High-Throughput Screening Library Construction with Stringent Purity and Stability Requirements

The compound's high melting point (300-301°C) and solid physical form at room temperature ensure excellent long-term stability and compatibility with automated compound management systems, making it a reliable building block for diversity-oriented synthesis and fragment library construction [3]. The para-substitution pattern minimizes handling issues associated with hygroscopic or low-melting analogs that can degrade or clump during storage and dispensing.

Xanthine Oxidase Inhibitor Lead Optimization Leveraging Privileged Oxazole Scaffold

The 1,3-oxazole motif is a recognized privileged scaffold for xanthine oxidase inhibition, with structurally related 4-(oxazol-2-yl)benzoic acids achieving nanomolar IC50 values comparable to febuxostat [4]. 4-(1,3-Oxazol-5-yl)benzoic acid provides a core fragment that can be elaborated through C5-substitution strategies to access the same chemical space as validated XO inhibitors, offering a direct entry point into hyperuricemia and gout drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1,3-Oxazol-5-yl)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.